3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Chymase Inhibition
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, for their ability to inhibit human heart chymase. The research indicated that these compounds show selective inhibition, highlighting their potential in therapeutic applications related to heart diseases (Niwata et al., 1997).
Antihyperglycemic Properties
Wrobel et al. (1998) synthesized and evaluated similar thiazolidine-2,4-dione derivatives as oral antihyperglycemic agents. This study provides insight into the potential of these compounds, including this compound, in managing diabetes, especially in insulin-resistant models (Wrobel et al., 1998).
Structural and Molecular Studies
Mohamed et al. (2016) conducted a study focusing on the structural aspects of similar compounds. Their research contributes to understanding the molecular framework and potential interactions of these compounds, which could be relevant in drug design and synthesis (Mohamed et al., 2016).
Serotonin Receptor Affinity
Handzlik et al. (2011) examined derivatives of imidazolidine-2,4-dione for their affinity towards serotonin receptors. This study indicates that compounds like this compound could have implications in neurological and psychiatric disorders (Handzlik et al., 2011).
Antidiabetic and Aldose Reductase Inhibition
Iqbal et al. (2013) synthesized and evaluated 3-(arylsulfonyl)spiroimidazolidine-2,4-diones for antidiabetic activity and aldose reductase inhibition. This research highlights the dual therapeutic potential of these compounds in treating diabetes and its complications (Iqbal et al., 2013).
Insecticidal Activity
Samaritoni et al. (2003) explored dihydropiperazine derivatives, related to imidazolidine-2,4-diones, for their insecticidal activity. This study opens avenues for using these compounds in agricultural and pest control applications (Samaritoni et al., 2003).
Antiproliferative Activity Against Cancer Cells
Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research provides evidence of the potential use of these compounds in cancer therapy (Chandrappa et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-6-17-18(24)23(19(25)20-17)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-4-3-5-8-16/h3-5,7-9,14,17H,2,6,10-13,15H2,1H3,(H,20,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOLHAGUXANCBB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.